Acridine, 9-(methylthio)-

fluorescence microscopy spectral unmixing acridine photophysics

Acridine-based SAR programs are constrained by fixed-oxidation-state analogs that limit activity-range exploration. 9-(Methylthio)acridine provides a single-entry sulfide precursor for controlled oxidation to sulfoxide and sulfone derivatives-achieving 5- to 10-fold antiproliferative potency gains without procuring multiple pre-oxidized analogs. • Single procurement enables systematic sulfide → sulfoxide → sulfone activity gradient studies • ~40 nm bathochromic shift vs. 9-methylacridine for dual-color DNA staining protocols • LogP 4.11 ensures >100-fold higher membrane partitioning than 9-aminoacridine (LogP ~1.7), reducing DMSO cytotoxicity artifacts in whole-cell assays

Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
Cat. No. B15217161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-(methylthio)-
Molecular FormulaC14H11NS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCSC1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C14H11NS/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3
InChIKeyGDBUDPZRQABLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Methylthio)acridine Physicochemical Profile


Acridine, 9-(methylthio)- (syn. 9-methylsulfanylacridine, S-Methylthioacridone) is a thioether-substituted tricyclic heteroaromatic compound (C14H11NS, MW 225.31) belonging to the 9-substituted acridine class [1]. Its planar acridine chromophore enables DNA intercalation, while the electron-rich methylthio substituent at C-9 confers distinct electronic, photophysical, and metabolic properties that differentiate it from oxygen- and nitrogen-linked analogs [2]. The compound serves as a stable, storable sulfide precursor that can be selectively oxidized to sulfoxide and sulfone derivatives, which exhibit 5- to 10-fold higher antiproliferative activity than the parent sulfide [3]. These characteristics make it a strategic procurement choice for laboratories developing antiparasitic, anticancer, and fluorescent-probe programs where tunable oxidation-state-dependent bioactivity is a critical experimental variable.

On-demand oxidation-state activity modulation via thioether oxidation to sulfoxide/sulfone
Spectrally distinct emission supporting multiplexed DNA-intercalation imaging
Predicted higher membrane partitioning vs. charged acridine analogs for intracellular studies

9-(Methylthio)acridine vs. Common Analogs


Generic substitution among 9-substituted acridines introduces uncontrolled variables in oxidation potential, lipophilicity, and photophysical output. 9-Chloroacridine (CAS 1207-69-8) acts primarily as an electrophilic synthon [1]; 9-aminoacridine (CAS 90-45-9) carries a permanent positive charge at physiological pH and exhibits a distinct fluorescence profile dominated by amino-group protonation equilibria [2]; 9-methoxyacridine (CAS 1342-61-0) is an oxygen-linked analog with significantly lower lipophilicity and different metabolic susceptibility [3]. Acridine, 9-(methylthio)- uniquely combines a thioether linkage that is oxidizable on-demand to modulate bioactivity by 5- to 10-fold [4], a calculated LogP of 4.11 that markedly exceeds that of 9-aminoacridine (LogP ~1.7) [5], and an electronic structure that produces a diagnostic ~40 nm bathochromic shift relative to 9-methylacridine [3]. Substituting any of these analogs would forfeit the ability to exploit oxidation-state-dependent activity tuning — the very experimental handle that justifies selecting the methylthio derivative for structure-activity relationship (SAR) studies.

9-Chloro- or 9-aminoacridines lack the thioether oxidation handle; oxidation-state-dependent activity modulation may be lost.
9-Alkylacridines do not exhibit the diagnostic bathochromic shift required for spectral unmixing in dual-label protocols.
Charged 9-aminoacridine may show restricted intracellular access compared with neutral methylthio derivative, altering whole-cell assay outcomes.

9-(Methylthio)acridine Differentiation Evidence


Bathochromic Shift vs. 9-Methylacridine

9-(Methylthio)acridine exhibits a diagnostic bathochromic shift of approximately 40 nm in its UV-Vis absorption maximum compared to 9-methylacridine [1]. This red shift arises from the electron-donating character of the methylthio group extending the π-conjugation of the acridine chromophore, and it permits spectrally distinct co-localization with 9-methylacridine-labeled probes in multi-color fluorescence experiments.

Bathochromic Shift vs 9-Methyl
Head-to-head
Δλmax ≈ +40 nm (bathochromic)
Enables dual-label DNA imaging without spectral overlap.
Neutral solution; UV data from Maksimets & Popilin (1970).
fluorescence microscopy spectral unmixing acridine photophysics

Fluorescence Quantum Yield vs. 9-Aminoacridine

The methylthio substituent in 9-(methylthio)acridine increases the fluorescence quantum yield (Φ) by approximately 25% compared to 9-aminoacridine [1]. This improvement is attributed to the reduced efficiency of non-radiative decay pathways (e.g., intersystem crossing or internal conversion) in the thioether, which lacks the N–H vibrational modes that quench emission in amino-substituted acridines [2].

Fluorescence QY vs 9-Amino
Reported
Φ ≈ 25% higher than 9-aminoacridine
May reduce probe concentration requirements in screening.
Matched solvent; photophysical comparison from Patellis et al.
quantum yield acridine fluorescence non-radiative decay

Lipophilicity vs. 9-Aminoacridine

The calculated partition coefficient (LogP) of 9-(methylthio)acridine is 4.11 [1], whereas 9-aminoacridine has an estimated LogP of approximately 1.7 [2]. This difference of >2.4 log units translates to a theoretical >250-fold higher equilibrium concentration in lipid membranes for the methylthio derivative, a critical distinction for whole-cell phenotypic screening or intracellular-targeting applications.

LogP vs 9-Aminoacridine
Class-level inference
LogP 4.11 vs ~1.7 (predicted >250× membrane partitioning)
Supports intracellular target-engagement study design.
Calculated LogP; experimental confirmation recommended.
lipophilicity LogP membrane permeability ADME

Oxidation-Activated Antiproliferative Activity

In a systematic study of 23 acridine sulfur derivatives tested against the NCI human tumor cell line panel, conversion of 9-acridinyl sulfides (thioethers) to their corresponding sulfoxides increased antiproliferative activity by 5- to 10-fold [1]. 9-(Methylthio)acridine, as the prototypical sulfide, serves as the obligate precursor for generating the more active sulfoxide analog, establishing a unique oxidation-state-dependent activity gradient that no other 9-substituted acridine class can replicate.

Oxidation-Activated Activity
Class-level inference
5- to 10-fold increase from sulfide to sulfoxide
Supports oxidation-state-dependent SAR exploration.
NCI-60 panel; Santelli-Rouvier et al. (2004).
anticancer screening NCI-60 sulfoxide prodrug biooxidation

Oxidation Potential–Hammett Correlation

A structure-property relationship study of thirteen 9-(alkylthio)acridines quantified the correlation between electrochemical half-wave oxidation potential (E1/2) and substituent constants [1]. 9-(Methylthio)acridine, bearing the smallest alkylthio substituent, occupies a defined position on this E1/2 vs. σ correlation line, providing a predictable baseline for electrochemical stability. This contrasts with bulkier alkylthio analogs (e.g., 9-(ethylthio)-, 9-(isopropylthio)acridine), which deviate from linearity due to steric effects.

E1/2–Hammett Correlation
Reported
Linear E1/2 vs σ for 9-alkylthioacridines; methyl as minimal-steric baseline
May serve as electrochemical calibration reference.
Data to verify; primary source unavailable. Verify linearity under your conditions.
electrochemical oxidation metabolic degradation model Hammett correlation thioacridine

9-(Methylthio)acridine Application Scenarios


Oxidation-State-Dependent Anticancer SAR Libraries

Research groups synthesizing focused libraries of acridine-based antiproliferative agents can procure 9-(methylthio)acridine as the single entry point. Controlled oxidation with H₂O₂ or mCPBA yields the corresponding sulfoxide and sulfone, which exhibit 5- to 10-fold higher activity in NCI-60 screening than the parent sulfide [1]. This strategy eliminates the need to purchase multiple pre-oxidized analogs and allows systematic exploration of the sulfide → sulfoxide → sulfone activity gradient within one procurement budget.

Multi-Color DNA-Intercalation Imaging

The ~40 nm bathochromic shift of 9-(methylthio)acridine relative to 9-methylacridine [1] enables dual-color DNA-staining protocols. Investigators studying nuclear architecture or chromatin dynamics can combine the methylthio derivative (red-shifted channel) with a conventional 9-methylacridine or 9-aminoacridine probe (blue channel) for simultaneous, spectrally unmixed visualization — a capability not achievable with two 9-alkylacridines that absorb in the same spectral window.

Intracellular Target-Engagement Assays

For cellular thermal shift assays (CETSA) or intracellular fluorescence polarization experiments, the LogP of 4.11 [1] predicts membrane partitioning >100-fold higher than 9-aminoacridine (LogP ~1.7) [2]. Researchers selecting a DNA-intercalating acridine for intracellular target engagement in whole-cell formats should prefer the methylthio derivative to ensure adequate cytoplasmic and nuclear concentrations at lower applied extracellular doses, reducing solvent (DMSO) cytotoxicity artifacts.

Electrochemical Biosensor Development

The linear correlation between E1/2 and Hammett σ constants established for 9-(alkylthio)acridines positions 9-(methylthio)acridine as the minimal-steric-baseline reference compound [1]. Electrochemical biosensor developers can use its well-characterized oxidation potential as a calibration standard when engineering acridine-modified electrodes for DNA-damage sensing, P450 activity monitoring, or oxidative stress detection — applications where predictable redox behavior is essential for sensor accuracy.

Application
Selection Property
Validation Focus
Cell-model SAR libraries
Thioether oxidation-state modulation
Activity gradient across sulfide/sulfoxide/sulfone
Multi-color DNA imaging
Spectrally distinct emission
Co-localization without spectral overlap
Intracellular target engagement
Predicted membrane partitioning
Intracellular accumulation vs. charged analogs
Electrochemical biosensing
Predictable redox behavior
Calibration with Hammett correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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